molecular formula C20H28N8 B5531311 4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine

4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine

Cat. No. B5531311
M. Wt: 380.5 g/mol
InChI Key: NSEIVMVZOIIWGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of complex heterocycles often involves multi-step reactions, including nucleophilic aromatic substitution, hydrogenation, and iodination, as demonstrated in the synthesis of key intermediates for drug molecules like Crizotinib (Fussell et al., 2012).

Molecular Structure Analysis

  • The crystal structure of similar compounds reveals insights into their molecular geometry, confirming non-planarity and the presence of intermolecular hydrogen bonds. Such structural features are crucial for understanding the compound's potential interactions and stability (Thimmegowda et al., 2009).

Chemical Reactions and Properties

  • Compounds with piperidine and pyrazole moieties can undergo various chemical reactions, including cycloadditions and electrophilic substitutions, leading to the synthesis of complex molecules with potential biological activity (Shestopalov et al., 2002).

Physical Properties Analysis

  • The solubility, crystallinity, and molecular packing of compounds can be significantly affected by their structural features, such as the presence of cyclopropyl and pyrazole rings. These properties are essential for drug formulation and delivery (Baraldi et al., 2012).

Chemical Properties Analysis

  • The electronic properties and reactivity of such compounds can be predicted through computational methods, including DFT calculations. These studies provide valuable insights into the compound's potential as a pharmacophore (Shawish et al., 2021).

properties

IUPAC Name

4-[4-cyclopropyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]-1-[(1-ethylpyrazol-4-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8/c1-2-26-14-16(12-22-26)13-25-10-6-17(7-11-25)20-24-23-19(28(20)18-4-5-18)15-27-9-3-8-21-27/h3,8-9,12,14,17-18H,2,4-7,10-11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEIVMVZOIIWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCC(CC2)C3=NN=C(N3C4CC4)CN5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine

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